Hexan-3-amine hydrochloride
Description
Hexan-3-amine hydrochloride (CAS: 76716-22-8) is a primary aliphatic amine hydrochloride with the molecular formula C₆H₁₆ClN and an average molecular mass of 137.651 g/mol. It is structurally characterized as a straight-chain amine with the hydrochloride salt form, enhancing its stability and solubility in polar solvents. Key identifiers include ChemSpider ID 11672041 and MDL number MFCD14705715 . The compound is used in organic synthesis and pharmaceutical research, often serving as a building block for more complex molecules.
Properties
IUPAC Name |
hexan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-5-6(7)4-2;/h6H,3-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPOQLARFLBTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76716-22-8 | |
| Record name | hexan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexan-3-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of hexane with cerium (III) chloride, 1,1,1-trichloroethanol, di-tert-butyl-diazodicarboxylate, and tetrabutyl-ammonium chloride in acetonitrile at 20°C for 12 hours under irradiation and an inert atmosphere. This is followed by treatment with trifluoroacetic acid in dichloromethane at 20°C for 1 hour .
Another method involves the reaction of hexane with benzophenone imine and iodobenzene dimethoxide at 75°C for 24 hours under an inert atmosphere. The resulting product is then treated with hydrogen chloride in methanol and water at 45°C for 24 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in sealed tubes or reactors to ensure the proper containment of volatile substances and to maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Hexan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro compounds or reduced to form primary amines.
Acid-Base Reactions: As an amine, this compound can react with strong acids to form ammonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, hydrobromic acid, and hydroiodic acid for acid-base reactions . Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
Hexan-3-amine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological processes involving amines and their derivatives.
Medicine: this compound is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the particular application and the molecular targets being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to hexan-3-amine hydrochloride, differing in branching, cyclic frameworks, or substituents:
Bicyclo[3.1.0]this compound
- Molecular Formula : C₆H₁₂ClN
- Molecular Weight : 133.62 g/mol
- Key Properties :
- Cyclic structure with a bicyclo[3.1.0] framework, increasing rigidity compared to linear hexan-3-amine.
- pKa : 11.04 (predicted) .
- Applications : Used as a pharmaceutical intermediate (e.g., in LPAR1 antagonists ).
- Safety : Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
6,6-Difluorobicyclo[3.1.0]this compound
- Molecular Formula : C₆H₁₀ClF₂N
- Molecular Weight : 169.60 g/mol
- Storage: Requires inert atmosphere at room temperature . Safety: Additional hazards (H332, H335) due to fluorine .
Methylhexanamine Hydrochloride
- Molecular Formula : C₇H₁₆ClN (inferred from CAS 13803-74-2)
- Molecular Weight : ~149.67 g/mol
- Key Properties :
3-Ethyl-3-hexanamine Hydrochloride
Comparative Data Table
Key Differences and Implications
Structural Rigidity : Bicyclo derivatives exhibit constrained geometries, influencing binding affinity in drug design compared to flexible linear amines like hexan-3-amine .
Substituent Effects : Fluorination in 6,6-difluoro derivatives increases metabolic stability but introduces toxicity risks .
Basicity : The bicyclo compound’s predicted pKa (~11.04) suggests moderate basicity, while tertiary amines (e.g., 3-ethyl-3-hexanamine) are less basic due to steric hindrance .
Biological Activity
Hexan-3-amine hydrochloride, also known as (R)-Hexan-3-amine hydrochloride, is a chiral amine with significant implications in pharmacology and organic synthesis. This compound is characterized by its amine functional group attached to a six-carbon chain at the third carbon position. The hydrochloride form enhances its solubility, making it more accessible for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The amine group can form hydrogen bonds and ionic interactions, which can lead to alterations in the activity of these targets. This interaction is crucial for modulating neurotransmitter pathways, particularly those related to mood and cognition.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial activity against certain pathogens .
- Potential Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties, although further research is required to establish this definitively.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neurotransmitter Interaction Study : A study demonstrated that this compound could act as a modulator for neurotransmitter receptors, leading to enhanced synaptic transmission in neural tissue samples. This suggests potential applications in treating mood disorders.
- Antimicrobial Evaluation : In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice indicated that administration of this compound reduced inflammatory markers significantly compared to control groups, suggesting a potential role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
